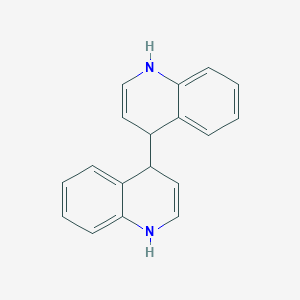

1,1',4,4'-Tetrahydro-4,4'-biquinoline

Description

Structure

3D Structure

Properties

CAS No. |

61305-07-5 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

4-(1,4-dihydroquinolin-4-yl)-1,4-dihydroquinoline |

InChI |

InChI=1S/C18H16N2/c1-3-7-17-15(5-1)13(9-11-19-17)14-10-12-20-18-8-4-2-6-16(14)18/h1-14,19-20H |

InChI Key |

KPFRXOBMCLDKGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C=CN2)C3C=CNC4=CC=CC=C34 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 ,4,4 Tetrahydro 4,4 Biquinoline and Analogous Structures

Direct Synthesis Strategies for the 1,1',4,4'-Tetrahydro-4,4'-biquinoline Core

The direct formation of the C4-C4' bond linking two tetrahydroquinoline units is a key challenge in synthesizing the this compound core. Various synthetic philosophies can be adapted to achieve this linkage.

Reductive Dimerization Pathways

Reductive dimerization represents a plausible, though less commonly documented, pathway for the synthesis of this compound. This strategy would conceptually involve the one-electron reduction of a suitable quinoline (B57606) or dihydroquinoline precursor to generate a radical intermediate. Subsequent radical-radical coupling at the C4 position would form the desired C-C bond, followed by further reduction or stabilization to yield the final tetrahydro-biquinoline structure.

While direct examples of this specific dimerization are not prevalent in the literature, numerous methods exist for the reduction of the quinoline nucleus, which could potentially be adapted for a dimerization protocol. These methods include:

Metal-free hydrogenative reduction using hydrosilanes as reducing agents, which proceeds via a 1,4-addition mechanism to form a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org

Catalytic transfer hydrogenation using reagents like Hantzsch ester in the presence of a catalyst. organic-chemistry.orgacs.org

Reduction using samarium(II) iodide (SmI₂) , which has been successfully employed to reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines. researchgate.net

Controlling the conditions of such reductions to favor dimerization over simple monomeric reduction would be the critical challenge in developing a viable synthetic route.

Multicomponent Cycloaddition Reactions (e.g., Imino Diels-Alder)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient approach to heterocyclic synthesis. The imino Diels-Alder reaction, in particular, is a powerful tool for constructing the tetrahydroquinoline skeleton. chemrxiv.orgnih.gov A typical three-component reaction involves an aniline, an aldehyde, and a dienophile. nih.gov

The application of this strategy to the direct synthesis of a dimeric structure like this compound would require a carefully designed bifunctional substrate. One could envision a scenario using a bis-aniline or bis-aldehyde component that would allow two subsequent or simultaneous cycloaddition reactions to form the biquinoline framework. While the literature extensively covers MCRs for synthesizing monomeric tetrahydroquinolines and related heterocycles, specific examples tailored to the direct formation of the this compound core are not explicitly detailed. nih.govresearchgate.netmdpi.com

Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions provide a robust and versatile strategy for forming C-C bonds. The synthesis of the this compound core can be approached through the coupling of two pre-formed tetrahydroquinoline units. A key development in this area is the selective functionalization of the C4 position of tetrahydroquinolines. chemrxiv.org

One promising method involves the deprotonation of an N-protected tetrahydroquinoline at the C4 position using organolithium reagents, followed by a transition metal-catalyzed cross-coupling reaction. A Negishi cross-coupling protocol has been successfully developed to create Csp³–Csp² bonds at this position with a variety of aromatic halides. chemrxiv.org This methodology could be adapted for a homocoupling reaction of a C4-metalated tetrahydroquinoline intermediate to form the desired C4-C4' bond.

Alternatively, oxidative coupling presents another potential route. Electrochemical methods have been described for the oxidative C–N coupling of tetrahydroquinolines with other nucleophiles, such as azoles. researchgate.netrsc.org These reactions proceed by oxidizing the tetrahydroquinoline to generate a reactive intermediate. Adapting this principle to favor a C-C bond formation between two tetrahydroquinoline molecules could provide a direct pathway to the biquinoline scaffold.

Synthesis of Related Tetrahydroquinoline Precursors and Derivatized Forms

The synthesis of the target biquinoline often relies on the coupling of appropriately functionalized tetrahydroquinoline monomers. Therefore, efficient methods for constructing these precursors are of paramount importance.

Domino Reactions for Tetrahydroquinoline Construction

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple starting materials. nih.gov Several domino strategies have been developed for the synthesis of the tetrahydroquinoline ring system. nih.gov

These approaches can be broadly categorized as:

Reduction or Oxidation followed by Cyclization : A common strategy involves the reduction of a nitro group on an aromatic ring, which then triggers a reductive amination or cyclization cascade. For example, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a Pd/C catalyst. nih.gov Similarly, 2-nitrochalcones undergo reductive cyclization to yield tetrahydroquinolines. nih.gov

Metal-Promoted Processes : Various metal catalysts can initiate domino sequences to construct the tetrahydroquinoline core. nih.gov

Acid-Catalyzed Ring Closures : Acidic conditions can promote cyclization cascades to form the heterocyclic ring. nih.gov

The table below summarizes representative domino reactions for tetrahydroquinoline synthesis.

| Starting Material(s) | Key Transformation Steps | Catalyst/Reagent | Product | Yield (%) | Ref |

| 2-Nitroarylketones/aldehydes | Nitro group reduction, cyclic imine formation, imine reduction | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98 | nih.gov |

| 2-Nitrochalcones | Nitro and double bond reduction, cyclization | Catalytic Hydrogenation | 2-Aryl-1,2,3,4-tetrahydroquinolines | 65-90 | nih.gov |

Enantioselective Synthetic Routes for Chiral Tetrahydrobiquinolines

The synthesis of chiral tetrahydrobiquinolines, which would possess stereocenters at the C4 and C4' positions, represents a significant synthetic challenge. The primary strategy involves the asymmetric synthesis of chiral tetrahydroquinoline precursors, which could then be coupled in a stereospecific manner. The literature provides a rich collection of methods for the enantioselective synthesis of tetrahydroquinoline monomers.

Key enantioselective methodologies include:

Asymmetric Hydrogenation : The most direct approach involves the asymmetric hydrogenation of quinolines or dihydroquinolines using chiral transition-metal catalysts. This method is highly efficient but does not form the heterocyclic ring itself. nih.gov

Biomimetic Asymmetric Reduction : Chiral tetrahydroquinolines can be synthesized with high yields and excellent enantioselectivity through one-pot cascade biomimetic reductions. dicp.ac.cn This approach can start from simpler precursors like 2-aminochalcones. dicp.ac.cn

Palladium-Catalyzed Carboamination : Intramolecular carboamination reactions using a chiral palladium catalyst can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.govrsc.org This reaction creates both a C-N and a C-C bond in a single, stereocontrolled step. nih.govrsc.org

The table below highlights selected enantioselective methods for synthesizing chiral tetrahydroquinoline precursors.

| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Ref |

| Cascade Biomimetic Reduction | 2-Aminochalcones | Ru-complex / Chiral Phosphoric Acid | 2,4-Disubstituted Tetrahydroquinolines | up to 91 | up to 90 | dicp.ac.cn |

| Pd-Catalyzed Carboamination | Aniline with pendant alkene + Aryl halide | Pd₂(dba)₃ / (S)-Siphos-PE | Tetrahydroquinoline with C4-quaternary center | 55-99 | 89-98 | nih.gov |

Once enantiopure tetrahydroquinoline precursors are obtained, their stereospecific coupling would be required to produce chiral this compound. This could potentially be achieved through a metal-catalyzed coupling reaction designed to proceed with retention of configuration at the stereogenic centers. While powerful methods exist for creating the chiral monomers, the direct asymmetric synthesis of the chiral dimer is an area that requires further research. thieme-connect.combgu.ac.il

Sustainable and Green Chemistry Aspects in Tetrahydrobiquinoline Synthesis

The development of synthetic methodologies for this compound and its analogs has increasingly focused on the integration of green and sustainable chemistry principles. These approaches aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient conditions. Key advancements in this area include the use of eco-friendly solvents, innovative catalytic systems, and energy-efficient reaction protocols.

A significant focus in the green synthesis of tetrahydroquinolines involves replacing traditional volatile organic solvents with more environmentally benign alternatives. Water, being non-toxic, non-combustible, and readily available, has been successfully employed as a solvent for the synthesis of tetrahydroquinoline derivatives. arabjchem.orgresearchgate.net For instance, one-pot, three-component cyclocondensation reactions of aromatic amines, aldehydes, and cyclopentadiene (B3395910) have been effectively carried out in water to produce substituted tetrahydroquinolines. researchgate.net

The use of ionic liquids (ILs) as both catalysts and solvents represents another green approach. arabjchem.org ILs are favored for their low vapor pressure, high thermal stability, and potential for recyclability. For example, a DABCO-based ionic liquid has been utilized as a catalyst in the synthesis of tetrahydroquinoline precursors. arabjchem.org

Catalysis plays a central role in the development of sustainable synthetic methods. The use of reusable and biodegradable catalysts is a cornerstone of green chemistry. K-10 montmorillonite (B579905) clay, for instance, has been used as an effective and environmentally friendly catalyst in the one-pot multicomponent synthesis of novel methylene-tethered tetrahydroquinolines. researchgate.net

In recent years, photocatalysis has emerged as a powerful tool for green synthesis. The use of visible-light irradiation provides an energy-efficient alternative to traditional heating. rsc.org Covalent organic frameworks (COFs) have been developed as high-performance, metal-free photocatalysts for the synthesis of tetrahydroquinolines. rsc.org These COF-based catalysts have demonstrated high yields (over 99.9%) and stability, offering a cost-effective and sustainable pathway for these reactions. rsc.org The mechanism involves the facilitation of charge transfer and separation, which enhances the photocatalytic activity. rsc.org

Energy efficiency is further addressed through methods like sonosynthesis and mechanochemistry. arabjchem.orgresearchgate.net Sonosynthesis, which utilizes ultrasound to drive chemical reactions, has been applied to the synthesis of bis-arylidene cycloalkanone derivatives, which are precursors for certain heterocyclic systems. arabjchem.org Mechanochemical methods, such as solvent-free ball-milling, offer a significant reduction in solvent waste and energy consumption. researchgate.net

One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. arabjchem.orgresearchgate.net The synthesis of various substituted tetrahydroquinolines has been successfully achieved through such efficient one-pot procedures. researchgate.net Furthermore, chemoenzymatic one-pot processes, which combine enzymatic and chemical transformations in a single vessel, offer a mild and efficient route to tetrahydroisoquinolines, an analogous structure. mdpi.com

The use of renewable starting materials is another key aspect of green chemistry. Research has explored the use of biomass-based amino acids and alkyl lactate, with earth-abundant metal catalysts and oxygen as the oxidizer, to synthesize quinolines in a green and sustainable manner. researchgate.net

The following table summarizes various green and sustainable approaches for the synthesis of tetrahydroquinolines and analogous structures.

| Green Chemistry Approach | Catalyst/Conditions | Substrates | Product Type | Key Advantages |

| Water as Solvent | K-10 montmorillonite clay | Aromatic amines, aldehydes, cyclopentadiene | Substituted tetrahydroquinolines | Environmentally friendly, reusable catalyst. researchgate.net |

| Ionic Liquid Catalysis | [DABCO-EtOH][AcO] | Cyclohexanone, aromatic aldehydes | Bis-chalcone precursors | Reusable catalyst, mild conditions. arabjchem.org |

| Photocatalysis | Covalent Organic Framework (COF-HNU30-10) | N,N-dimethylanilines, maleimides | Tetrahydroquinolines | Metal-free, high yield (>99.9%), visible-light irradiation. rsc.org |

| Sonosynthesis | [DABCO-EtOH][AcO] | Cyclohexanone, aldehydes | Bis-chalcone precursors | Energy efficient, use of water as solvent. arabjchem.org |

| One-Pot Multicomponent Reaction | K-10 montmorillonite clay | Mannich bases, enolizable ketones, NH4OAc | Methylene-tethered tetrahydroquinolines | High efficiency, atom economy, eco-friendly catalyst. researchgate.net |

| Chemoenzymatic One-Pot Process | Laccase/TEMPO | Benzylic alcohols, m-tyramine | 1,2,3,4-Tetrahydroisoquinolines | Mild reaction conditions, high yields (up to 87%). mdpi.com |

| Biomass-Based Synthesis | Earth-abundant metals | Biomass-based amino acids, alkyl lactate | Quinolines | Use of renewable feedstocks, solvent-free conditions. researchgate.net |

Elucidation of Molecular Structure, Conformation, and Stereochemistry in 1,1 ,4,4 Tetrahydro 4,4 Biquinoline Systems

Conformational Analysis and Interconversion Barriers

The conformational landscape of 1,1',4,4'-tetrahydro-4,4'-biquinoline is primarily dictated by the puckering of the two tetrahydroquinoline rings and the rotation around the central C4-C4' bond. Each tetrahydroquinoline monomer typically adopts a half-chair or boat conformation. The relative orientation of these two rings gives rise to a spectrum of conformers, from extended (anti) to folded (syn) arrangements.

Table 1: Theoretical Conformational Analysis of a Model 4,4'-Bi(tetrahydroquinoline) System

| Conformer | Dihedral Angle (N-C4-C4'-N') | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | Minimal steric hindrance |

| Syn-clinal | ~60° | Data not available | Potential for weak intramolecular interactions |

| Syn-periplanar | ~0° | Data not available | Significant steric repulsion |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar biaryl systems, as specific data for this compound is not available.

Atropisomerism and Axial Chirality in Biquinoline Analogues

The restricted rotation around the C4-C4' single bond in substituted this compound derivatives can lead to the phenomenon of atropisomerism. nih.gov This occurs when the rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. wikipedia.org These atropisomers are non-superimposable mirror images of each other and exhibit axial chirality.

The stability of these atropisomers is directly related to the height of the rotational energy barrier. nih.gov For atropisomerism to be observed, the energy barrier to rotation must be sufficiently high, typically greater than 20-23 kcal/mol, to prevent rapid interconversion at ambient temperatures. wikipedia.org In the context of 4,4'-biquinoline analogues, the introduction of bulky substituents at the positions ortho to the C4-C4' bond (i.e., the 3, 3', 5, and 5' positions) would be expected to significantly increase the rotational barrier, making the existence of stable atropisomers more likely.

Table 2: Classification of Atropisomers Based on Rotational Energy Barriers

| Class | Rotational Barrier (kcal/mol) | Half-life for Interconversion at 37 °C |

|---|---|---|

| Class 1 | < 22 | < 60 seconds |

| Class 2 | 22 - 28 | 60 seconds to 4.5 years |

| Class 3 | > 28 | > 4.5 years |

Source: Adapted from literature on atropisomerism classification. nih.gov

Stereochemical Control in Synthesis and Derivatization

The synthesis of this compound and its derivatives with controlled stereochemistry presents a significant synthetic challenge. The creation of the C4-C4' bond can potentially generate a mixture of diastereomers if chiral centers are already present in the tetrahydroquinoline precursors. Furthermore, if the target molecule exhibits atropisomerism, controlling the axial chirality during the synthesis is a key objective.

Strategies for stereochemical control could involve:

Diastereoselective Coupling: Utilizing chiral auxiliaries on the tetrahydroquinoline precursors to direct the stereochemical outcome of the C4-C4' bond formation.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over the other during the coupling reaction.

Resolution of Racemates: Separating the mixture of enantiomers or diastereomers after the synthesis using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

While numerous methods exist for the synthesis of tetrahydroquinolines, specific protocols detailing the stereocontrolled synthesis of 4,4'-dimers are not extensively documented. nih.gov

Influence of Substituent Effects on Molecular Geometry and Conformation

Substituents on the aromatic rings or the nitrogen atoms of the this compound system can exert profound effects on its molecular geometry and conformational preferences.

Steric Effects: Bulky substituents, particularly at the ortho-positions (3, 3', 5, and 5'), will increase the steric hindrance to rotation around the C4-C4' bond. This can lead to a larger dihedral angle in the ground state conformation and a higher barrier to interconversion, potentially inducing atropisomerism.

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the electronic properties of the quinoline (B57606) rings, which may have a more subtle effect on the bond lengths and angles within the molecule. These electronic changes can also modulate the strength of any intramolecular interactions that might stabilize certain conformations. For instance, substituents capable of forming intramolecular hydrogen bonds could lock the molecule into a specific conformation.

Table 3: Predicted Effects of Substituents on the Rotational Barrier around the C4-C4' Bond

| Substituent Position | Type of Substituent | Predicted Effect on Rotational Barrier | Rationale |

|---|---|---|---|

| 3, 3', 5, 5' (ortho) | Bulky alkyl groups (e.g., -C(CH₃)₃) | Significant Increase | Increased steric repulsion in the planar transition state. |

| 1, 1' (Nitrogen) | Bulky groups | Moderate Increase | Steric interactions with substituents on the adjacent ring. |

| 6, 6', 7, 7', 8, 8' | Electron-donating/withdrawing | Minor Effect | Primarily electronic influence with minimal direct steric impact on the C4-C4' rotation. |

Note: This table represents qualitative predictions based on established principles of substituent effects in biaryl systems, as specific quantitative data for the target molecule is unavailable.

Comprehensive Spectroscopic and Diffraction Based Characterization of 1,1 ,4,4 Tetrahydro 4,4 Biquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1,1',4,4'-Tetrahydro-4,4'-biquinoline in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for unambiguous structural assignment.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular framework. While specific spectral data for this compound is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from its monomeric precursor, 1,2,3,4-tetrahydroquinoline (B108954). nist.govchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-7.5 ppm). The aliphatic protons on the saturated heterocyclic ring would resonate in the upfield region, with the N-H proton showing a characteristic broad signal, and the methylene (B1212753) protons (at C2, C3) and the methine proton (at C4) exhibiting distinct multiplets due to spin-spin coupling.

The ¹³C NMR spectrum would complement this information, showing distinct signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons (20-50 ppm). chemicalbook.comresearchgate.net The symmetry of the dimer would influence the number of unique signals observed.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing connectivity. A COSY spectrum would reveal proton-proton coupling networks, confirming the arrangement of protons within the tetrahydroquinoline moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 1,2,3,4-tetrahydroquinoline.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| N-H | 3.5 - 4.5 | br s |

| C4-H | 3.0 - 3.5 | m |

| C2-H₂ | 2.7 - 3.2 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on 1,2,3,4-tetrahydroquinoline.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| C4 | 40 - 50 |

| C2 | 35 - 45 |

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules that occur on the NMR timescale. For this compound, DNMR could provide insights into two key dynamic processes: the conformational flexibility of the six-membered heterocyclic rings and the restricted rotation around the central C4-C4' single bond.

By acquiring NMR spectra at variable temperatures, one could observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow, distinct signals for non-equivalent protons in different conformers might be observed. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into time-averaged signals, indicating rapid interconversion. Analysis of this data allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with these conformational processes.

The nitrogen atoms in the this compound structure can act as Lewis bases, coordinating to metal ions. NMR spectroscopy is highly sensitive to the electronic changes that occur upon metal coordination. nih.gov When the molecule acts as a ligand, the coordination to a metal center typically induces downfield shifts in the resonances of nearby protons and carbons. nih.govchemrxiv.orgamazonaws.compsu.edu

The magnitude of these coordination shifts depends on several factors, including the nature of the metal ion, its oxidation state, and the geometry of the resulting complex. nih.gov For instance, protons on the carbon atoms adjacent to the nitrogen (C2 and in the aromatic ring) would be expected to show the most significant downfield shifts upon coordination. By monitoring these changes in the NMR spectrum, it is possible to identify the site of metal binding and gain information about the structure of the metal-ligand complex in solution.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.gov

For this compound (C₁₈H₂₀N₂), the high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺) at an m/z value corresponding to its exact mass (265.1699), confirming its elemental formula.

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the characteristic fragmentation pathways. nih.govresearchgate.net The most likely fragmentation would involve the cleavage of the central C4-C4' bond, which would result in a prominent fragment ion corresponding to the 1,2,3,4-tetrahydroquinoline radical cation at m/z 132 or the corresponding cation at m/z 133. nist.govnist.gov Further fragmentation of this monomer unit could proceed via retro-Diels-Alder (RDA) reaction or loss of small neutral molecules, consistent with the known fragmentation behavior of tetrahydroquinoline derivatives. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. nist.govchemicalbook.com These include:

N-H stretching: A moderate to sharp band around 3350-3450 cm⁻¹.

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

Aromatic C=C stretching: Several sharp bands in the 1500-1600 cm⁻¹ region.

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The stretching vibration of the central C4-C4' bond, which might be weak in the IR spectrum, would be expected to be Raman active. The symmetric breathing modes of the aromatic rings are also typically strong in the Raman spectrum. researchgate.net

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic quinoline (B57606) rings. Based on the spectrum of 1,2,3,4-tetrahydroquinoline, which shows absorption maxima around 250 nm and 300 nm, the dimer would likely exhibit similar absorption bands. nist.gov However, potential electronic coupling between the two quinoline moieties across the C4-C4' bond could lead to a red-shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) of these bands. researchgate.net

Luminescence spectroscopy (fluorescence and phosphorescence) investigates the emission of light from a molecule after it has absorbed light. While specific data for this compound is scarce, studying its luminescence properties could provide valuable insights into the nature of its excited electronic states. The fluorescence spectrum, Stokes shift, and quantum yield would be characteristic parameters related to the molecule's electronic structure and rigidity.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the structure and properties of a molecule.

Despite extensive searches of chemical databases and scientific literature, no specific single-crystal or powder XRD data for this compound could be located. While crystallographic studies have been conducted on related compounds, such as various substituted tetrahydroquinolines and metal complexes of 2,2'-biquinoline (B90511), this information is not directly transferable to the specific isomer . The connectivity of the quinoline rings and the positions of the hydrogenated atoms in this compound will result in a unique crystal packing and molecular conformation that can only be determined through direct experimental analysis.

Table 1: Status of Crystallographic Data for this compound

| Parameter | Data |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Bond Lengths | Not available |

| Bond Angles | Not available |

| Torsion Angles | Not available |

The absence of this fundamental data precludes a detailed discussion of the crystalline structure of this compound.

Microscopic and Surface Characterization (e.g., SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination of techniques for characterizing the surface morphology, topography, and elemental composition of a material. SEM provides high-resolution images of the sample's surface, while EDX allows for the qualitative and quantitative determination of the elements present.

Similar to the lack of XRD data, a thorough search of scientific literature did not yield any studies that have employed SEM-EDX to characterize this compound. Such an analysis would provide valuable insights into the particle size, shape, and elemental purity of the synthesized compound.

Table 2: Status of Microscopic and Surface Characterization Data for this compound

| Analytical Technique | Findings |

| Scanning Electron Microscopy (SEM) | No data available on surface morphology, particle size, or shape. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | No data available on elemental composition or purity. |

Computational Chemistry and Theoretical Investigations of 1,1 ,4,4 Tetrahydro 4,4 Biquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of organic molecules. For derivatives of tetrahydroquinoline, DFT calculations have been successfully employed to understand their vibrational spectra. For instance, a study on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) utilized DFT with the B3LYP/6-311+G(**) basis set to perform a full structure optimization and force field calculation, leading to a detailed interpretation of its FTIR and Raman spectra. nih.gov This approach allows for the assignment of vibrational modes and provides a close agreement between observed and calculated frequencies. nih.gov

For biquinoline systems, theoretical investigations help in understanding their photophysical properties. The electronic structure of 2,2'-biquinoline (B90511), which is related to the core structure of 1,1',4,4'-tetrahydro-4,4'-biquinoline, has been noted for its potential for dual emission bands arising from different conformations in the ground and excited states. aau.edu.et DFT methods can be used to predict the molecular and electronic structures of such compounds, as demonstrated in studies of other complex quinoline (B57606) derivatives where methods like B3LYP and M06-2X have been used to analyze tautomerism and electronic spectra. nih.gov

Table 1: Representative Theoretical Methods for Electronic Structure and Spectroscopic Property Prediction

| Computational Method | Basis Set | Typical Properties Investigated | Reference Compound Example |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311+G(**) | Vibrational frequencies (FTIR, Raman), optimized geometry | 6-methyl-1,2,3,4-tetrahydroquinoline |

| Density Functional Theory (DFT) - M06-2X, B3LYP | Not Specified | Tautomer stability, thermo-kinetic features, UV-Vis spectra | 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |

Molecular Dynamics and Conformational Search Algorithms

Molecular dynamics (MD) simulations and conformational search algorithms are essential for exploring the conformational landscape of flexible molecules like this compound. These methods provide insights into the dynamic behavior and preferred three-dimensional structures of molecules in different environments.

MD simulations have been utilized to study the interaction of tetrahydroquinoline derivatives with biological targets, such as in the design of novel anticancer agents. nih.gov These simulations can reveal the stability of ligand-protein complexes and identify key intermolecular interactions. nih.gov For example, MD simulations of novel 1,4-dihydropyridine (B1200194) derivatives have been used to understand their binding mechanisms with calcium channels. nih.gov

Conformational analysis of related tetrahydroisoquinoline systems has been performed using a combination of molecular mechanics calculations, NMR spectroscopy, and X-ray crystallography. researchgate.net Such studies on 1,2,3,4-tetrahydroisoquinoline (B50084) have identified multiple stable conformers in both the ground (S0) and first excited (S1) states, with DFT calculations helping to determine their relative energies. researchgate.net The potential energy surfaces generated from these calculations reveal the energy barriers between different conformations. researchgate.net

Theoretical Prediction of Rotational Barriers and Stereoisomer Stability

The linkage between the two quinoline units in this compound suggests the possibility of rotational isomers (atropisomers) and other stereoisomers. Theoretical methods can be employed to predict the rotational barriers around the central C-C bond and to assess the relative stability of different stereoisomers.

While direct studies on the rotational barriers of this compound were not found, research on similar systems provides a framework for such investigations. For instance, the temperature-dependent NMR spectra of tetrahydro-1,2,5-oxadiazine derivatives have been used to determine the energy barriers for ring or N-methyl inversion, which are analogous to conformational changes involving bond rotation. clockss.org Computational studies can complement these experimental findings by calculating the energy profile of rotation around specific bonds.

The stability of different conformers and stereoisomers can be evaluated by comparing their calculated energies. In the case of 1,2,3,4-tetrahydroisoquinoline, DFT calculations have shown that two twisted conformers with axial and equatorial NH positions have very close energies, indicating a dynamic equilibrium. researchgate.net The application of the maximum hardness principle, a concept in DFT, can also be used to assess the relative stability of conformers. researchgate.net

Table 2: Examples of Computational Approaches for Conformational and Stereoisomer Analysis

| Technique | Focus of Study | Key Findings | Example Compound |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Ligand-protein interactions and stability | Identification of stable binding modes and key residues for interaction | Novel tetrahydroquinoline derivatives as LSD1 inhibitors |

| Conformational Search with DFT | Identification of stable conformers and their relative energies | Existence of multiple low-energy twisted conformers in ground and excited states | 1,2,3,4-tetrahydroisoquinoline |

Exploration of Excited State Properties and Photophysical Behavior

The photophysical properties of biquinoline and related compounds are of significant interest due to their potential applications in areas such as sensing and materials science. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring the excited state properties and photophysical behavior of these molecules.

Studies on 2,2'-biquinoline have suggested that its photophysical properties are influenced by the equilibrium between cis and trans conformers, which can lead to complex fluorescence spectra. aau.edu.et Theoretical calculations can help to identify the structural features responsible for these photophysical characteristics. aau.edu.et The photophysics of other quinoline derivatives have been investigated to develop fluorescent sensors, with computational studies supporting the interpretation of experimental absorption and emission data.

The excited state dynamics of dimers and aggregates are also a subject of theoretical investigation. For example, a TD-DFT study on proflavine (B1679165) H-dimers in an aqueous solution explored the effect of different functionals and dispersion corrections on the predicted excited state properties. rsc.org Such studies are crucial for understanding the photochemistry of multi-chromophoric systems. The photophysical properties of bi- and tricyclic fused pyrazolines have been rationalized with the support of quantum mechanical calculations, which can explain trends in quantum yields and Stokes shifts. rsc.org

Coordination Chemistry and Ligand Properties of 1,1 ,4,4 Tetrahydro 4,4 Biquinoline

Ligand Design Principles and Chelation Motifs with Transition Metals

The design of 1,1',4,4'-Tetrahydro-4,4'-biquinoline as a ligand is predicated on several key principles of coordination chemistry. The presence of two nitrogen atoms within the heterocyclic framework makes it a potential bidentate ligand, capable of forming stable chelate rings with transition metal ions. The geometry of the ligand, with its two tetrahydroquinoline moieties linked at the 4 and 4' positions, dictates the spatial arrangement of the coordinating nitrogen atoms. This, in turn, influences the resulting coordination geometry of the metal complex.

The chelation of this compound to a transition metal center is expected to occur through the nitrogen atoms of the tetrahydroquinoline rings. The flexibility of the tetrahydro-aromatic rings may allow for some conformational adaptability upon coordination, potentially accommodating different metal ion sizes and preferred coordination geometries.

The chelation motifs observed in related bipyridine and phenanthroline complexes can provide insight into the expected behavior of this compound. Typically, these types of ligands form five-membered chelate rings with the metal ion. The bite angle of the ligand, which is the N-M-N angle in the resulting complex (where M is the metal ion), is a critical parameter that is influenced by the ligand's structure. For this compound, the linkage between the two quinoline (B57606) units will enforce a specific bite angle that will favor coordination to certain transition metals over others.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in obtaining crystalline products suitable for structural characterization.

Spectroscopic techniques are also vital for the characterization of these complexes.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds within the tetrahydroquinoline rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy: Can reveal information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes with aromatic N-heterocyclic ligands.

A hypothetical data table for a transition metal complex of this compound, based on typical values for related structures, is presented below.

| Parameter | Value |

| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.2 |

| Nitrogen-Metal-Nitrogen Bite Angle (°) | 75 - 85 |

| Coordination Geometry | Distorted Tetrahedral or Octahedral |

Stereochemistry and Chiroptical Properties of Coordination Compounds

The structure of this compound allows for the existence of stereoisomers. The presence of chiral centers in the tetrahydroquinoline rings means that the ligand itself can be chiral. When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting coordination compound. This can lead to the formation of diastereomers with distinct physical and chemical properties.

The stereochemistry of transition metal complexes is a critical aspect of their chemistry, influencing their reactivity and potential applications, for example, in asymmetric catalysis. The rigid framework of the biquinoline ligand, once coordinated, can create a chiral environment around the metal center, which can be exploited for stereoselective transformations.

Chiroptical properties , which arise from the differential interaction of chiral molecules with left and right circularly polarized light, are a powerful tool for studying the stereochemistry of these complexes.

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light. The CD spectrum of a chiral metal complex can provide a unique fingerprint of its absolute configuration and solution conformation.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength.

Redox Chemistry of this compound Metal Complexes

The redox chemistry of transition metal complexes is a fundamental aspect of their reactivity. The ability of a complex to undergo electron transfer reactions is crucial for its potential applications in areas such as catalysis and materials science. The this compound ligand can influence the redox properties of the metal center it coordinates to.

The nitrogen atoms of the ligand are σ-donors, and their interaction with the metal d-orbitals will affect the electron density at the metal center. This, in turn, will influence the ease with which the metal can be oxidized or reduced. Furthermore, the aromatic character of the quinoline rings, even in their partially saturated form, suggests that the ligand itself could be redox-active. It may be able to accept or donate electrons, participating directly in the redox processes of the complex.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of metal complexes. A cyclic voltammogram can provide information on the formal reduction potentials of the various redox couples of the complex, the stability of the different oxidation states, and the kinetics of electron transfer.

For a metal complex of this compound, one might expect to observe one or more reversible or quasi-reversible redox waves in its cyclic voltammogram, corresponding to metal-centered and/or ligand-centered electron transfer processes. The exact potentials of these redox events would be dependent on the specific transition metal, its coordination environment, and the solvent system used.

A hypothetical table of redox potentials for a series of first-row transition metal complexes with this compound is presented below, based on trends observed for related bipyridine complexes.

| Metal Ion | E°' (V vs. SCE) for M(II)/M(I) | E°' (V vs. SCE) for M(III)/M(II) |

| Fe | ~ -1.2 | ~ +0.8 |

| Co | ~ -0.9 | ~ +0.5 |

| Ni | ~ -1.1 | Not readily accessible |

| Cu | ~ -0.5 | ~ +1.0 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Catalytic Applications of 1,1 ,4,4 Tetrahydro 4,4 Biquinoline and Its Derivatives

Role in Homogeneous and Heterogeneous Catalysis

In catalysis, the distinction between homogeneous and heterogeneous systems is based on the phase of the catalyst relative to the reactants. youtube.com Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. youtube.com

The tetrahydroquinoline framework is a component of various ligands used in homogeneous catalysis . These systems are often valued for their high selectivity and activity under mild reaction conditions. For instance, derivatives of tetrahydroisoquinoline have been explored as scaffolds for ligands in metal complexes. researchgate.net

For heterogeneous catalysis , the focus is often on the stability and recyclability of the catalyst. While specific applications of 1,1',4,4'-Tetrahydro-4,4'-biquinoline as a heterogeneous catalyst are not detailed in the available literature, the general approach involves immobilizing catalytically active species onto solid supports. This strategy combines the advantages of high selectivity from homogeneous systems with the ease of separation and reuse characteristic of heterogeneous catalysts. chemistryworld.com

Asymmetric Catalysis Utilizing Chiral Tetrahydrobiquinoline Ligands

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net This is often achieved using chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net

While there is no specific data on chiral ligands derived from this compound, related chiral tetrahydroquinoline structures have been successfully employed. For example, chiral diamines that incorporate an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines. mdpi.com Similarly, chiral N,P ligands derived from ferrocenyloxazoline have been effective in the iridium-catalyzed asymmetric hydrogenation of quinolines, yielding chiral tetrahydroquinoline products with high enantioselectivity. dicp.ac.cn

The development of chiral ligands is a continuous area of research, with a focus on creating structures that provide high levels of stereocontrol in a variety of chemical transformations. researchgate.net

Metal-Catalyzed Organic Transformations Facilitated by Biquinoline Scaffolds

The broader biquinoline and quinoline (B57606) scaffolds are integral to a range of metal-catalyzed organic transformations. These nitrogen-containing heterocyclic systems can act as ligands for various transition metals, facilitating important reactions such as cross-coupling. wikipedia.org

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often employ nitrogen-containing ligands to stabilize the metal center and modulate its reactivity. wikipedia.orgnih.gov The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov While specific examples utilizing this compound are not prominent, the general utility of related N-heterocyclic ligands in this area is well-established.

Furthermore, ruthenium and iridium complexes with chiral diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of quinoline derivatives, indicating the potential for such scaffolds to participate in important reduction reactions. nih.gov

Chemical Reactivity and Derivatization of the 1,1 ,4,4 Tetrahydro 4,4 Biquinoline System

Synthetic Modifications and Functionalization Strategies

The functionalization of the tetrahydroquinoline core is a well-explored area of synthetic chemistry, with numerous strategies that can be extrapolated to the 1,1',4,4'-tetrahydro-4,4'-biquinoline system. These methods allow for the introduction of a wide array of functional groups, enabling the tuning of the molecule's steric and electronic properties.

Key strategies include:

Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the formation of a C-C bond through the activation of two different C-H bonds. For THQ systems, this typically occurs at the C2 position, which is activated by the adjacent nitrogen atom. For instance, a Cu/Ir-catalyzed direct α-functionalization has been used to couple tetrahydroquinolines with indoles. nih.gov

Tandem and Cascade Reactions: Complex molecular scaffolds can be constructed in a single pot through tandem processes. One such approach involves the regiospecific functionalization of a quinoline (B57606) derivative at the C-2 position via nucleophilic substitution, followed by a selective hydrogenation of the pyridine (B92270) ring to yield the functionalized THQ. tandfonline.com Another method achieves the divergent synthesis of cyclopropanated THQs through a sequence of dearomatization, intramolecular cyclopropanation, and nucleophilic addition. acs.orgresearchgate.net

Inverse-Electron-Demand Aza-Diels–Alder Reaction: This approach has been utilized to access diastereoselective synthesis of functionalized THQ derivatives, such as those containing indole (B1671886) scaffolds, under mild conditions. nih.gov

Chan-Evans-Lam (CEL) Coupling: N-Aryl tetrahydroquinolines can be synthesized in a one-pot sequence involving the reduction of a quinoline followed by a copper-catalyzed N-arylation with arylboronic acids. organic-chemistry.org This strategy could be applied to the nitrogen atoms of the biquinoline system.

Deprotonation-Capture Sequences: Direct functionalization at the C4 position can be achieved through a highly selective, undirected deprotonation using organolithium bases in the presence of phosphoramide (B1221513) ligands, followed by trapping the resulting anion with an electrophile. chemrxiv.org

These methodologies provide a versatile toolkit for modifying the this compound core, allowing for the potential introduction of up to four new substituents on the heterocyclic rings.

Investigation of Reaction Mechanisms for Functionalization

The mechanisms underpinning the functionalization of tetrahydroquinolines are diverse and depend on the reagents and catalysts employed.

Iminium Ion Intermediates: Many oxidative functionalization reactions proceed through the formation of an iminium ion intermediate. In copper-catalyzed couplings, this intermediate is believed to form via a Single Electron Transfer (SET) process. organic-chemistry.org The subsequent nucleophilic attack on this electrophilic iminium ion leads to the C-functionalized product. Studies comparing iron and copper catalysis in similar systems suggest that the pathway can be metal-dependent; copper-catalyzed transformations may proceed via an ionic mechanism, while iron-catalyzed variants can involve radical pathways. nih.gov

Organometallic Intermediates: Lithiation at the C2 position using organolithium reagents like n-butyllithium generates a configurationally stable organolithium intermediate at low temperatures. whiterose.ac.uk This nucleophilic species can then react with a range of electrophiles. nih.govwhiterose.ac.uk DFT calculations have been used to probe the structure of these intermediates, suggesting that binding to certain electrophiles (like methyl cyanoformate) can alter the intermediate's structure and change the site of reactivity from the C2 position to the aryl ring. nih.govwhiterose.ac.uk

Chelation-Assisted C-H Activation: Rhodium-catalyzed syntheses of THQs from certain oxime precursors are proposed to involve a chelation-assisted C-H activation. This mechanism includes the oxidative addition of the Rh(I) catalyst to an ortho-C-H bond, followed by alkyne insertion, reductive elimination, and intramolecular electrocyclization to form the heterocyclic core. nih.gov

Hemiaminal Intermediates in Dehydrogenation: The dehydrogenation of THQs using o-quinone-based catalysts is proposed to occur via a non-biomimetic "addition-elimination" pathway. This involves the formation of a hemiaminal intermediate between the THQ and the quinone catalyst, which then eliminates to form an imine and the reduced hydroquinone (B1673460) catalyst. acs.orgnih.gov

Dehydrogenation and Oxidation Reactions of Tetrahydroquinoline Moieties

One of the most characteristic reactions of the tetrahydroquinoline system is its dehydrogenation (aromatization) to the corresponding quinoline. This transformation is a key step in many synthetic sequences and can be achieved using a variety of catalytic systems and oxidants. The this compound can be expected to undergo a twofold dehydrogenation to yield 4,4'-biquinoline.

Various heterogeneous and homogeneous catalysts have been developed for this purpose, often using environmentally benign oxidants like ambient air (molecular oxygen).

o-Quinone-Based Catalysts: A modular catalyst system using an o-quinone, such as 1,10-phenanthroline-5,6-dione (B1662461) (phd), in combination with a Co(salophen) cocatalyst, efficiently dehydrogenates THQs to quinolines using ambient air at room temperature. acs.orgnih.govorganic-chemistry.org

Metal-Free Carbon Catalysts: Nitrogen and phosphorus co-doped porous carbon materials (NPCH) have been shown to be robust, metal-free heterogeneous catalysts for the oxidative dehydrogenation of various N-heterocycles, including THQs, using air as the oxidant in water. rsc.org

Layered Double Hydroxides (LDHs): NiMn layered hydroxide (B78521) compounds are also effective catalysts for the aerobic oxidative dehydrogenation of THQ derivatives under mild conditions. liv.ac.uk Kinetic studies suggest the reaction is first-order, and a mechanism involving Mn³⁺ as the key catalytic site, stabilized by Ni²⁺, has been proposed. liv.ac.uk

The efficiency of these reactions can be influenced by substituents on the THQ ring. The table below summarizes the performance of different catalytic systems for the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954).

| Catalyst System | Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Ru(phd)₃]²⁺ / Co(salophen) | Air | Acetonitrile | 25 °C | 24 | 93 | organic-chemistry.org |

| Ni₂Mn-LDH | O₂ | Toluene | 100 °C | 5 | 99 | liv.ac.uk |

| NPCH | Air | H₂O | 120 °C | 12 | 95 | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the tetrahydroquinoline ring system, possessing both an electron-rich aromatic ring and a saturated heterocyclic portion, allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The benzene (B151609) portion of the THQ moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The nitrogen directs incoming electrophiles to the ortho and para positions (C6 and C8). Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at these positions, provided the nitrogen is appropriately protected to prevent side reactions. youtube.com Intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction, is a key step in the synthesis of many THQ and isoquinoline (B145761) analogs, involving the cyclization of an activated intermediate onto the aromatic ring. rsc.org

Nucleophilic Substitution: Nucleophilic attack can be directed at the saturated portion of the THQ ring. A prominent strategy involves the deprotonation at the C2 position with a strong base (e.g., n-butyllithium) to form a nucleophilic organolithium species. This intermediate can then be trapped with a wide variety of electrophiles to install substituents alpha to the nitrogen atom. nih.govwhiterose.ac.uk This method has been used to access THQs that are fully substituted at the C2 position. nih.gov A similar strategy has been developed for selective functionalization at the C4 position. chemrxiv.org

The table below details the successful trapping of the 2-lithio-N-Boc-tetrahydroquinoline intermediate with various electrophiles.

| Electrophile | Product Structure (at C2) | Reference |

|---|---|---|

| I₂ | -I | nih.gov |

| MeI | -CH₃ | nih.gov |

| BnBr | -CH₂Ph | nih.gov |

| Allyl Bromide | -CH₂CH=CH₂ | nih.gov |

| PhCHO | -CH(OH)Ph | nih.gov |

| Me₃SiCl | -Si(CH₃)₃ | nih.gov |

Furthermore, nucleophilic substitution can be performed on quinoline precursors that have been activated with a leaving group. For example, 4-chloroquinolines readily undergo nucleophilic substitution at the C4 position with nucleophiles like amines, azides, and thiols. researchgate.netmdpi.com Subsequent reduction of the pyridine ring would yield the C4-substituted tetrahydroquinoline.

Emerging Research Directions and Prospects for 1,1 ,4,4 Tetrahydro 4,4 Biquinoline

Potential Applications in Advanced Materials Science

The unique structural characteristics of 1,1',4,4'-Tetrahydro-4,4'-biquinoline make it a candidate for development in advanced materials. The nitrogen-containing heterocyclic structure is a foundational element in many functional materials.

Organic Electronics and Semiconductors: The fused ring system of the biquinoline core, even in its partially saturated tetrahydro- form, provides a basis for creating organic semiconducting materials. The ability of such molecules to form ordered structures through intermolecular interactions is crucial for charge transport. Modifying the core structure with electron-donating or electron-withdrawing groups can further tune its electronic properties, lipophilicity, and receptor-binding affinities, which is a key strategy in designing materials for specific electronic applications. researchgate.net

Luminescent Materials and Sensors: Quinoline (B57606) derivatives are known to be integral components of fluorescent sensors. This functionality arises from their ability to interact with analytes, leading to detectable changes in their photophysical properties. The biquinoline structure could be leveraged to design novel chemosensors, potentially for detecting metal ions or other environmental analytes. Research into related structures, such as Zr-based Metal-Organic Frameworks (MOFs), has shown promise for creating dual-emission fluorescent sensors for the detection of ions like Al³⁺.

Polymer Science: The tetrahydroquinoline structure can be incorporated into polymer chains to impart specific properties. The nitrogen atoms can serve as reaction sites for polymerization or as points for cross-linking. The rigidity of the biquinoline unit could enhance the thermal stability and mechanical strength of polymers, while the tetrahydro- portion allows for greater conformational flexibility compared to fully aromatic analogues.

Interdisciplinary Research Frontiers Involving Tetrahydrobiquinolines

The versatility of the tetrahydroquinoline scaffold places it at the intersection of several scientific disciplines, opening up new avenues for collaborative research.

Medicinal Chemistry and Materials Science: The quinoline nucleus is a cornerstone in medicinal chemistry, with a wide spectrum of pharmacological activities including anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov An interdisciplinary frontier involves integrating these bioactive scaffolds into advanced materials. For instance, a biquinoline derivative could be used to create functionalized nanoparticles or polymer surfaces with inherent antimicrobial properties for medical devices or as a key component in drug delivery systems.

Catalysis and Green Chemistry: The development of catalysts is a field that bridges organic chemistry, inorganic chemistry, and materials science. Tetrahydroquinoline derivatives can act as ligands in organometallic catalysis. Research into sustainable synthesis has demonstrated the use of novel catalysts, such as cobalt-terpyridine complexes or gold-based catalysts, for the efficient production of tetrahydroquinolines. organic-chemistry.org Exploring this compound and its derivatives as new ligands could lead to catalysts with unique selectivity and reactivity, contributing to more efficient and environmentally friendly chemical processes. nih.gov

Supramolecular Chemistry: The planar nature of the quinoline rings and the presence of nitrogen atoms make these structures ideal building blocks for supramolecular assemblies. These assemblies are held together by non-covalent interactions and have applications in areas ranging from molecular recognition to the creation of "smart" materials that respond to external stimuli. The biquinoline structure offers multiple points for hydrogen bonding and π-π stacking, enabling the design of complex, self-assembling architectures.

Innovations in Sustainable Synthesis and Process Optimization for Tetrahydrobiquinoline Production

The synthesis of quinoline derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and long reaction times. nih.govtandfonline.com In response to growing environmental concerns, significant research has been dedicated to developing green and sustainable synthetic routes. acs.org These modern approaches prioritize efficiency, safety, and minimal environmental impact. researchgate.net

Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation, which improves atom economy and reduces waste. nih.gov Other innovative methods focus on using environmentally benign solvents like water and ethanol, employing reusable catalysts, and utilizing alternative energy sources. researchgate.nettandfonline.com

Several green chemistry approaches are particularly relevant for the optimized production of tetrahydrobiquinolines:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. tandfonline.com

Ultrasound-Irradiated Reactions: Sonication provides the energy to initiate and enhance chemical reactions, offering another energy-efficient alternative to conventional heating. nih.gov

One-Pot Synthesis: These procedures involve multiple reaction steps carried out in the same vessel without isolating intermediates, which simplifies processes and minimizes solvent waste. mdpi.com

Catalyst Innovation: There is a strong focus on replacing hazardous catalysts with greener alternatives. This includes the use of biocatalysts, metal nanoparticles, and metal-free catalysts like iodine or p-toluenesulfonic acid. nih.govtandfonline.com

The table below summarizes and compares various sustainable synthesis methodologies applicable to the production of tetrahydroquinoline scaffolds.

| Synthesis Method | Catalyst / Conditions | Key Advantages | Relevant Findings |

| Microwave-Assisted | Ammonium acetate (B1210297) in water | Fast reaction times (10-15 min), high yields (75-93%), uses green solvent. tandfonline.com | More efficient than using traditional solvents like glycol. tandfonline.com |

| Metal-Free Catalysis | Iodine and hydroiodic acid | Avoids use of heavy metals, high functional group compatibility. nih.gov | Three-component reaction of a methyl ketone, arylamine, and α-ketoester. nih.gov |

| Domino Reaction | 5% Palladium on Carbon (Pd/C) | High efficiency, multiple transformations in one pot, excellent yields (93-98%). nih.gov | Involves a reduction-reductive amination sequence. nih.gov |

| Gold-Catalyzed | Chiral phosphate (B84403) and gold catalyst | Provides high enantioselectivity, catalyst acts as both a π-Lewis acid and chiral Lewis acid. organic-chemistry.org | Tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org |

| Biocatalysis | Laccase/TEMPO system | Chemoenzymatic one-pot process, mild reaction conditions (phosphate buffer). mdpi.com | Enables synthesis from benzylic alcohols and an amino alcohol. mdpi.com |

These advancements in green chemistry are crucial for making the production of this compound and related compounds economically viable and environmentally sustainable. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.